molecular formula C7H10N2O B1331458 2,3a,4,5,6,7-Hexahydro-3h-indazol-3-one CAS No. 1587-09-3

2,3a,4,5,6,7-Hexahydro-3h-indazol-3-one

Cat. No.: B1331458
CAS No.: 1587-09-3
M. Wt: 138.17 g/mol
InChI Key: RSDWEZRGVYEMJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3a,4,5,6,7-Hexahydro-3H-indazol-3-one (CAS 107398-92-5) is a synthetic organic compound with the molecular formula C7H10N2O2 and a molecular weight of 154.17 g/mol . It features a bicyclic structure comprising a partially saturated hexahydroindazole core, which combines a pyrazole ring with a cyclohexane ring . This scaffold is a key building block in medicinal chemistry for the synthesis of more complex molecules. The indazole pharmacophore is recognized for its diverse biological activities . Researchers utilize this core structure to develop novel compounds for investigating cardiovascular diseases, as some indazole derivatives have shown potential as calmodulin antagonists and in protecting against myocardial injury . This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3a,4,5,6,7-hexahydroindazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c10-7-5-3-1-2-4-6(5)8-9-7/h5H,1-4H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSDWEZRGVYEMJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NNC(=O)C2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10299504
Record name 2,3a,4,5,6,7-hexahydro-3h-indazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10299504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1587-09-3
Record name NSC131101
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131101
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,3a,4,5,6,7-hexahydro-3h-indazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10299504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies and Reaction Pathways of 2,3a,4,5,6,7 Hexahydro 3h Indazol 3 One Derivatives

Established Synthetic Routes to 2,3a,4,5,6,7-Hexahydro-3h-indazol-3-one and its Core Analogues

The construction of the hexahydroindazole framework is typically achieved through multi-step sequences that culminate in the formation of the fused pyrazolone (B3327878) and cyclohexane (B81311) rings. Key strategies involve the initial synthesis of a cyclohexanone-based precursor followed by a cyclization reaction with a hydrazine (B178648) derivative.

Condensation reactions are fundamental to the synthesis of hexahydroindazoles, serving to build the necessary carbon framework prior to the final ring-closing step. These reactions often involve the formation of α,β-unsaturated carbonyl compounds which are key intermediates.

A common initial step in the synthesis of aryl-substituted hexahydroindazoles involves the base-catalyzed crossed aldol (B89426) (or Claisen-Schmidt) condensation of cyclohexanone (B45756) with a substituted benzaldehyde (B42025). researchgate.net This reaction yields an α,β-unsaturated ketone, typically a 2-benzylidenecyclohexanone (B74925) derivative. The reactivity of the aromatic aldehyde is influenced by the electronic nature of its substituents. Electron-withdrawing groups on the benzaldehyde can enhance the reaction rate, while electron-donating groups may slow it down. The resulting 2-benzylidenecyclohexanone serves as a crucial Michael acceptor for the subsequent reaction with hydrazine to form the indazole ring. In some syntheses, a double condensation is performed using a 2:1 molar ratio of benzaldehyde to cyclohexanone to produce 2,6-bis-benzylidenecyclohexanone derivatives. researchgate.net

Table 1: Examples of Crossed Aldol Condensation Products
Reactant 1Reactant 2CatalystProduct
CyclohexanoneBenzaldehydeNaOH2-Benzylidenecyclohexanone
Cyclohexanone4-NitrobenzaldehydeNaOH2-(4-Nitrobenzylidene)cyclohexanone
CyclohexanoneBenzaldehyde (2 eq.)NaOH2,6-Bis(benzylidene)cyclohexanone

The reaction between α,β-unsaturated carbonyl compounds and hydrazines is a cornerstone for the synthesis of pyrazolines, which are five-membered heterocyclic rings structurally analogous to the pyrazole (B372694) part of the indazole system. researchgate.net In the context of hexahydroindazole synthesis, the α,β-unsaturated ketone (such as the 2-benzylidenecyclohexanone described above) undergoes a reaction with hydrazine hydrate (B1144303) or a substituted hydrazine. The reaction typically proceeds via a Michael addition of the hydrazine to the β-carbon of the enone system, followed by an intramolecular cyclization through condensation of the second nitrogen atom with the carbonyl group, ultimately forming the stable hexahydroindazole ring after dehydration. researchgate.netresearchgate.net The choice of hydrazine (e.g., hydrazine hydrate, phenylhydrazine (B124118), thiosemicarbazide) allows for the introduction of different substituents at the N-2 position of the resulting indazole core. researchgate.net

A direct and widely used method for synthesizing hexahydroindazole derivatives is the reaction of pre-formed benzylidenecyclohexanones with various hydrazines. For instance, the reaction of 2,6-bis-benzylidenecyclohexanone with thiosemicarbazide (B42300) in the presence of sodium hydroxide (B78521) yields 7-benzylidene-3-phenyl-2-thiocarbamoyl-3,3a,4,5,6,7-hexahydro-2H-indazole derivatives. researchgate.net This reaction can produce diastereomeric mixtures (cis and trans) based on the relative stereochemistry at the 3 and 3a positions, which can often be separated by techniques like fractional recrystallization. researchgate.net Similarly, reacting 2,6-bis-benzylidenecyclohexanone with phenylhydrazine can lead to the formation of 2,3-diphenyl-7-benzylidene-3,3a,4,5,6,7-hexahydro-2H-indazole.

Table 2: Synthesis of Hexahydroindazole Derivatives from Benzylidenecyclohexanones
α,β-Unsaturated KetoneHydrazine ReagentResulting Hexahydroindazole Derivative
2,6-Bis-benzylidenecyclohexanoneThiosemicarbazide7-Benzylidene-3-phenyl-2-thiocarbamoyl-3,3a,4,5,6,7-hexahydro-2H-indazole researchgate.net
2,6-Bis-benzylidenecyclohexanonePhenylhydrazine7-Benzylidene-2,3-diphenyl-3,3a,4,5,6,7-hexahydro-2H-indazole

The formation of the indazole ring, known as heterocyclization, is the key step in these syntheses. Beyond the Michael addition-cyclization pathway, other strategies exist for constructing the indazole core. These can involve intramolecular bond formation between a pre-functionalized benzene (B151609) ring and a side chain, which is more common for the synthesis of aromatic indazoles but the principles can be adapted. researchgate.netcaribjscitech.com For hexahydroindazoles, the crucial step is the N-N bond formation or the cyclization that incorporates the two nitrogen atoms into the ring. Reductive N-heterocyclization of N-(2-nitroarylidene)amines is one such method used for synthesizing 2H-indazoles. researchgate.net Another approach is the Cadogan heterocyclization, which involves a deoxygenative N-N bond formation, often starting from ortho-nitro-substituted precursors. organic-chemistry.org While these methods are powerful for aromatic indazoles, the synthesis of the saturated hexahydro-indazol-3-one core predominantly relies on the cyclocondensation of a cyclohexanone derivative with a hydrazine.

The choice of hydrazine reagent is critical as it not only facilitates the cyclization but also determines the substitution pattern on the resulting indazole ring. Hydrazine hydrate (N₂H₄·H₂O) is commonly used to produce N-unsubstituted or N-2 unsubstituted hexahydroindazoles. researchgate.net Substituted hydrazines, such as phenylhydrazine or various aryl- and acylhydrazines, are employed to install specific groups at the N-2 position, which is often crucial for modulating the biological activity of the final compound. nih.gov The cyclization is typically acid- or base-catalyzed. For example, a series of 2,3-disubstituted-3,3a,4,5,6,7-hexahydro-2H-indazoles were synthesized where the N-2 position was substituted with a 4-nitrophenylsulfonyl group, originating from the corresponding substituted hydrazine. nih.gov The reaction mechanism involves the formation of a hydrazone intermediate, which then undergoes an intramolecular cyclization to yield the final heterocyclic product. preprints.org

Condensation Reactions in Hexahydroindazole Synthesis

Advanced and Sustainable Synthetic Methodologies

Modern synthetic chemistry emphasizes the development of efficient, environmentally benign, and versatile methods for the construction of complex molecular architectures. In the context of this compound and its derivatives, significant progress has been made in moving beyond classical synthetic routes towards more advanced and sustainable strategies. These methodologies often feature the use of catalysts to improve reaction efficiency and selectivity or employ alternative energy sources like light to drive chemical transformations under mild conditions.

While many traditional syntheses of indazole derivatives exist, contemporary research has explored catalyst-free and greener methodologies. An example is the synthesis of (7E)-7-benzylidene-3,3a,4,5,6,7-hexahydro-2,3-diphenyl-2H-indazole derivatives through the reaction of 2,6-bisbenzylidenecyclohexanones with phenylhydrazine. This reaction proceeds efficiently in polyethylene (B3416737) glycol (PEG)-400, which serves as a reusable and environmentally friendly solvent, eliminating the need for a catalyst. researchgate.net The major products are hexahydroindazoles, with tetrahydroindazoles sometimes forming as minor byproducts. researchgate.net

Table 1: Catalyst-Free Synthesis of Hexahydroindazole Derivatives

ReactantsSolventConditionsProduct TypeKey Feature
2,6-Bisbenzylidenecyclohexanones, PhenylhydrazinePEG-400Catalyst-freeHexahydroindazolesGreen, reusable solvent system researchgate.net

Photochemical methods offer a powerful and sustainable alternative for the synthesis of indazolone derivatives, proceeding under mild, room-temperature conditions. A prominent strategy involves the UV light-activated cyclization of o-nitrobenzyl alcohols with primary amines in an aqueous medium. rsc.orgrsc.org This approach is noted for its rapidity, efficiency, and compatibility with a wide range of substrates, including those with halide substituents. rsc.org

The proposed mechanism for this photochemical cyclization begins with the photoisomerization of the o-nitrobenzyl alcohol upon UV activation, which generates a highly reactive aryl-nitroso intermediate. rsc.org This intermediate then rapidly undergoes cyclization with a primary amine, followed by dehydration and tautomerization to yield the final 2-N-substituted indazolone product. rsc.org The use of aqueous media and ambient temperature makes this a particularly green and attractive synthetic route. rsc.orgrsc.org This method has been shown to produce indazolones in yields of up to 99%. rsc.org

Table 2: Photochemical Synthesis of 2-N-Substituted Indazolones

Starting MaterialsEnergy SourceKey IntermediateConditionsYield
o-Nitrobenzyl alcohols, Primary aminesUV light (e.g., 365 nm)Aryl-nitroso compound rsc.orgAqueous media, Room Temperature rsc.orgrsc.orgUp to 99% rsc.org

Chemical Reactivity and Transformation Mechanisms of this compound Derivatives

The chemical reactivity of the this compound scaffold is rich and varied, owing to the presence of multiple reactive sites. These include the two nitrogen atoms of the pyrazole ring, the carbonyl group, and the saturated carbocyclic ring. This versatility allows for a wide range of chemical transformations, enabling the synthesis of a diverse library of derivatives.

The saturated N-heterocyclic core of hexahydroindazoles is susceptible to oxidation, which can be a powerful tool for introducing new functional groups. Modern photocatalytic methods have been developed for the regiodivergent functionalization of saturated N-heterocycles. acs.orgchemrxiv.org These methods can selectively target either the α- or β-positions relative to the nitrogen atom. acs.orgchemrxiv.org A key intermediate in these transformations is a t-butyl carbamate (B1207046) (Boc)-stabilized iminium ion, which can then undergo either α-hydroxylation or β-elimination depending on the choice of base. chemrxiv.org This approach utilizes readily available organic photocatalysts in aqueous media, avoiding the need for metals. acs.org

Besides C-H functionalization, the nitrogen atoms of the heterocyclic ring can also undergo oxidation to form N-oxides. The oxidation of N-heterocycles is a significant transformation in synthetic organic chemistry, as the resulting N-oxide group can activate the ring for further electrophilic and nucleophilic substitutions. nih.gov Various environmentally benign oxidation methods have been developed for this purpose, contributing to the principles of green chemistry. nih.gov

Cyclocondensation and annulation reactions are fundamental strategies for building fused heterocyclic systems. These reactions involve the formation of a new ring onto an existing scaffold. wisdomlib.org The synthesis of the hexahydroindazole core itself often relies on a cyclocondensation reaction, for instance, between a cyclic ketone derivative like 2,6-bisbenzylidenecyclohexanone and a hydrazine. researchgate.net

Annulation strategies, such as [3+2], [4+2], and [4+3] cycloadditions, are powerful methods for constructing pyrazole-fused systems. rsc.orgrsc.org For example, pyrazolone-fused benzodiazepines have been synthesized via a Rh(III)-catalyzed [4+3] annulation of 1-phenylpyrazolidinones with propargyl alcohols. rsc.org Similarly, a stereoselective (3+2) annulation process between 4-bromo pyrazolones and benzofuran-derived azadienes has been developed to create novel pyrazole-fused spiroketals. rsc.orgresearchgate.net These strategies highlight the utility of the pyrazolone moiety as a building block for constructing more complex, polycyclic molecules. The cyclocondensation of 1,3-dielectrophiles with hydrazines is a classic and versatile method for forming the pyrazole ring, a core component of the indazole structure. nih.govbeilstein-journals.org

Table 3: Annulation Strategies for Pyrazole-Fused Systems

Reaction TypeReactantsCatalyst/ConditionsProduct
[4+3] Annulation1-Phenylpyrazolidinones, Propargyl alcoholsRh(III)-catalyst rsc.orgPyrazolone-fused benzodiazepines rsc.org
[3+2] Annulation4-Bromo pyrazolones, Benzofuran-derived azadienesBase-mediated rsc.orgresearchgate.netPyrazole-fused spiroketals rsc.orgresearchgate.net
Cyclocondensation1,3-Dicarbonyl compounds, HydrazinesVariousPyrazoles nih.govbeilstein-journals.org

Functional group interconversion (FGI) is a cornerstone of organic synthesis, allowing for the conversion of one functional group into another through processes like substitution, oxidation, or reduction. numberanalytics.comimperial.ac.uk The hexahydroindazole scaffold offers several handles for such transformations.

Derivatization at the nitrogen atoms is common. For instance, various 2,3-disubstituted-3,3a,4,5,6,7-hexahydro-2H-indazoles have been synthesized, including derivatives with 2-(4-nitrophenylsulfonyl) groups. nih.gov Acylation is another key transformation, as seen in the synthesis of novel 2-benzoyl-3-hydroxy-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazole. researchgate.net

The carbonyl group at the 3-position is another site for modification. While direct transformations of this ketone in the hexahydro-scaffold are not detailed in the provided sources, standard ketone chemistry, such as reduction to an alcohol or conversion to a hydrazone, represents potential pathways for derivatization. Furthermore, functionalization of the saturated carbocyclic ring can be achieved, for example, through C-H alkenylation, which has been demonstrated for other saturated N-heterocycles. acs.orgnih.gov This often involves an initial oxidation step to create a reactive intermediate, which can then undergo further reactions like a Wittig-type olefination. acs.orgnih.gov

Rearrangement Pathways in Indazole Synthesis

Rearrangement reactions represent a significant class of transformations in organic synthesis, often allowing for the construction of complex molecular architectures from simpler precursors through intramolecular bond reorganization. In the context of indazole synthesis, a notable example of a rearrangement pathway is the Davis-Beirut reaction, which facilitates the formation of 2H-indazoles and their derivatives.

The Davis-Beirut reaction is a versatile N,N-bond forming heterocyclization that can proceed under both acidic and basic conditions, utilizing readily available starting materials. wikipedia.orgnih.gov The reaction typically involves the conversion of an o-nitrobenzylamine or a related precursor into a highly reactive o-nitroso imine intermediate. nih.gov This key intermediate then undergoes a spontaneous rearrangement and cyclization to afford the 2H-indazole core. nih.govnih.gov

The mechanism of the Davis-Beirut reaction is initiated by the formation of the pivotal o-nitrosobenzylidine imine intermediate. nih.gov In base-catalyzed variants, an N-substituted 2-nitrobenzylamine is treated with a base, such as potassium hydroxide, in an alcoholic solvent. This leads to the formation of a carbanion, which facilitates an internal redox process and subsequent elimination of water to generate the nitroso imine. wikipedia.org This intermediate then undergoes a 6-pi electrocyclization, a type of pericyclic rearrangement, to form the N-N bond and the indazole ring system.

Experimental and theoretical studies have provided evidence supporting the proposed mechanism, underscoring the importance of the o-nitrosobenzylidine imine as a central intermediate in this N,N-bond forming heterocyclization. nih.gov The versatility of the Davis-Beirut reaction allows for the synthesis of a variety of substituted 2H-indazoles, including 3-alkoxy-2H-indazoles and 3-amino-2H-indazole derivatives, by varying the starting materials and reaction conditions. nih.govnih.gov

Table 1: Key Features of the Davis-Beirut Reaction for 2H-Indazole Synthesis

FeatureDescription
Reaction Type N,N-bond forming heterocyclization via rearrangement
Key Intermediate o-Nitrosobenzylidine imine
Catalysis Can be catalyzed by either acid or base
Starting Materials o-Nitrobenzaldehydes and primary amines, or N-substituted 2-nitrobenzylamines
Products 2H-Indazoles and their derivatives (e.g., indazolones, 3-alkoxy-2H-indazoles)
Significance Utilizes inexpensive starting materials and avoids toxic metals

Cross-Dehydrogenative Coupling Reactions

Cross-dehydrogenative coupling (CDC) reactions have emerged as a powerful and atom-economical tool in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds directly from two C-H bonds. In the synthesis of indazole derivatives, CDC reactions offer a direct method for the functionalization of the indazole core.

A notable example is the visible-light-induced regioselective cross-dehydrogenative coupling of 2H-indazoles with ethers. nih.gov This methodology allows for the direct C(sp²)–H/C(sp³)–H coupling, leading to the formation of C-3 oxyalkylated 2H-indazoles. The reaction is promoted by a catalytic amount of an organophotoredox-catalyst, such as rose bengal, and utilizes an oxidant, typically tert-butyl hydroperoxide (TBHP), under mild, ambient temperature conditions in an aerobic environment. nih.gov

The proposed mechanism for this transformation involves a radical pathway. nih.gov Initially, the photocatalyst, upon irradiation with visible light, is excited and initiates the formation of a tert-butoxyl radical from TBHP. This radical then abstracts a hydrogen atom from the ether to generate an α-oxyalkyl radical. Concurrently, a radical is generated at the C-3 position of the 2H-indazole. The coupling of these two radical species affords the desired C-3 oxyalkylated 2H-indazole product. This method is characterized by its operational simplicity, mild reaction conditions, and the avoidance of pre-functionalized starting materials.

The scope of this reaction is broad, accommodating a variety of ethers, which allows for the introduction of diverse oxyalkyl substituents at the C-3 position of the 2H-indazole ring. The regioselectivity for the C-3 position is a key feature of this transformation.

Table 2: Visible-Light-Induced Cross-Dehydrogenative Coupling of 2H-Indazoles with Ethers

ParameterDetails
Reaction Type Cross-Dehydrogenative Coupling (C-H/C-H coupling)
Reactants 2H-Indazoles and Ethers
Product C-3 Oxyalkylated 2H-Indazoles
Catalyst Rose Bengal (organophotoredox-catalyst)
Oxidant tert-Butyl Hydroperoxide (TBHP)
Energy Source Visible Light
Key Features Regioselective, Radical pathway, Mild reaction conditions

Structural Characterization and Elucidation of 2,3a,4,5,6,7 Hexahydro 3h Indazol 3 One Analogues

Spectroscopic Techniques for Structural Confirmation

Spectroscopy is the cornerstone for characterizing hexahydroindazolone structures. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) each offer unique and complementary insights into the molecular framework.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. openpubglobal.com It provides detailed information about the carbon-hydrogen framework, the chemical environment of individual atoms, and their connectivity.

¹H NMR and ¹³C NMR: One-dimensional ¹H NMR spectra reveal the number of different types of protons, their chemical environment (via chemical shift, δ), their relative numbers (via integration), and the number of neighboring protons (via spin-spin splitting). For hexahydroindazolone analogues, characteristic signals include those for the protons on the saturated cyclohexane (B81311) ring and the protons attached to the pyrazolone (B3327878) core. ¹³C NMR spectroscopy provides information on all unique carbon atoms in the molecule, including quaternary carbons that are not visible in ¹H NMR. The chemical shift of the carbonyl carbon (C=O) in the indazolone ring is a particularly diagnostic signal.

2D NMR: For complex analogues where 1D spectra may have overlapping signals, two-dimensional (2D) NMR experiments are indispensable. nih.govwikipedia.orgspringernature.com

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically on adjacent carbons. It is crucial for tracing the proton connectivity within the cyclohexane ring of the hexahydroindazolone core. wikipedia.org

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates directly bonded ¹H and ¹³C atoms, allowing for the unambiguous assignment of which proton is attached to which carbon. wikipedia.org

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds, which is vital for piecing together the entire molecular structure, including the placement of substituents and the connection of different fragments.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT is a ¹³C NMR experiment that helps to distinguish between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. libretexts.orgchemistrysteps.compressbooks.publibretexts.org DEPT-135 experiments, for example, show CH₃ and CH signals as positive peaks and CH₂ signals as negative peaks, while quaternary carbons are absent. pressbooks.publibretexts.orguvic.ca This information is invaluable for confirming the number of protons attached to each carbon in the saturated ring system.

Table 1: Representative NMR Data for Indazole Analogues
CompoundTechniqueChemical Shift (δ, ppm) and MultiplicityAssignment
3-Ethoxycarbonyl-1H-indazole wiley-vch.de¹H NMR (DMSO-d₆)13.91 (1H, bs)N-H
8.06 (1H, d, J = 7.8 Hz)Ar-H
4.38 (2H, q, J = 7.2 Hz)-OCH₂CH₃
¹³C NMR (DMSO-d₆)162.33C=O
140.93, 135.20, 126.64, 122.83, 122.16, 111.09Ar-C
60.28-OCH₂CH₃
14.27-OCH₂CH₃
3-methyl-1-phenyl-1H-indazole rsc.org¹H NMR (CDCl₃)7.74 – 7.71 (4H, m)Ar-H
2.67 (3H, s)-CH₃
¹³C NMR (CDCl₃)144.0, 140.3, 139.5Ar-C
11.9-CH₃

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. utdallas.edunih.govmsu.edu For 2,3a,4,5,6,7-hexahydro-3H-indazol-3-one and its derivatives, IR spectroscopy is particularly useful for confirming the presence of key structural features. nih.gov The most prominent and diagnostic absorption bands are the C=O (carbonyl) stretching vibration of the lactam ring and the N-H stretching vibration. The position of these bands can provide clues about hydrogen bonding. The region between 1450 cm⁻¹ and 600 cm⁻¹ is known as the "fingerprint region" and contains a complex pattern of absorptions that is unique to each specific molecule. msu.edu

Table 2: Characteristic IR Absorption Frequencies for Indazole Analogues
CompoundFunctional GroupAbsorption Frequency (cm⁻¹)Reference
3-Ethoxycarbonyl-1H-indazoleN-H Stretch3290 wiley-vch.de
C=O Stretch1713 wiley-vch.de
3-methyl-1-phenyl-1H-indazoleAromatic C-H Stretch3050-3150 (typical) rsc.org
C=C Stretch (Aromatic)1594, 1507 rsc.org
1-mesityl-3-methyl-1H-indazoleC=C Stretch (Aromatic)1586, 1509 rsc.org

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. utdallas.edu It provides the molecular weight of the compound and, through analysis of fragmentation patterns, can offer valuable structural information.

MS (Mass Spectrometry): Provides the nominal molecular weight from the molecular ion peak (M⁺).

HRMS (High-Resolution Mass Spectrometry): Measures the m/z ratio to a very high degree of accuracy (typically to four or more decimal places). researchgate.netresearchgate.net This allows for the determination of the exact molecular formula of the compound, distinguishing it from other compounds with the same nominal mass.

EI-MS (Electron Ionization Mass Spectrometry): In this technique, the molecule is bombarded with high-energy electrons (typically 70 eV), causing it to ionize and fragment in a reproducible manner. nih.gov The resulting fragmentation pattern is a unique "fingerprint" that can help identify the structure and can be compared against spectral libraries. nih.gov For hexahydroindazolones, common fragmentation pathways may involve the loss of small molecules like CO or cleavage of the saturated ring system. nih.gov

Table 3: Representative Mass Spectrometry Data for Indazole Analogues
CompoundTechniquem/z (Relative Intensity)Interpretation
3-methyl-1-phenyl-1H-indazole rsc.orgMS (EI)208 (M⁺), 193, 167, 139, 104, 77Molecular ion and fragmentation pattern
1-mesityl-3-methyl-1H-indazole rsc.orgMS (EI)250 (M⁺), 235, 208, 194, 117, 91, 77Molecular ion and fragmentation pattern
HRMS-ESICalculated for C₁₇H₁₉N₂ [M+H]⁺: 251.1543Exact mass confirms molecular formula
Found: 251.1539

X-ray Crystallographic Analysis for Absolute Configuration and Molecular Conformation

When a suitable single crystal of a compound can be grown, X-ray crystallography provides the most definitive structural information. wikipedia.org This technique determines the precise three-dimensional arrangement of atoms in the solid state by analyzing the diffraction pattern of an X-ray beam passing through the crystal. wikipedia.org

For chiral analogues of this compound, X-ray crystallography is the gold standard for determining the absolute configuration of stereocenters. It also provides exact data on bond lengths, bond angles, and torsional angles, revealing the preferred molecular conformation in the crystal lattice. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding, which can dictate the crystal packing and physical properties of the compound. For instance, analysis of a crystal structure would reveal the conformation of the fused cyclohexane ring (e.g., chair, boat) and the relative stereochemistry of the substituents. mdpi.com

Tautomeric Equilibria and Isomerism in Hexahydroindazoles

Hexahydroindazol-3-ones can exist as different tautomers, which are constitutional isomers that readily interconvert. The most common form of tautomerism in this system is the amide-imidic acid tautomerism, a type of keto-enol tautomerism.

The equilibrium between the amide (keto) form and the imidic acid (enol) form can be influenced by several factors, including the solvent, temperature, and pH. nih.gov While the amide form is typically more stable, the enol form can be significant in certain solvents or upon coordination to a metal ion. Spectroscopic techniques, particularly NMR, are instrumental in studying these equilibria. The presence of both tautomers in solution would result in two distinct sets of NMR signals. The ratio of the tautomers can be determined by integrating the corresponding peaks. A significant change in stereochemistry can also be an effect of tautomerism, potentially leading to the racemization of a chiral center if it is adjacent to the tautomerizing system. nih.gov

Computational and Theoretical Insights into 2,3a,4,5,6,7 Hexahydro 3h Indazol 3 One Systems

Quantum Chemical Calculations and Density Functional Theory (DFT) Studies

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of hexahydro-indazol-3-one derivatives. These methods allow for the calculation of various molecular properties that are difficult to determine experimentally.

DFT studies on related indazole systems have been used to optimize molecular geometries and analyze frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). semanticscholar.org The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. nih.gov A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.govresearchgate.net

In studies of various N-alkylated indazole derivatives, DFT calculations at the B3LYP/6-311+ level revealed that specific substitutions significantly influence the HOMO-LUMO gap. nih.govresearchgate.net For instance, certain derivatives were identified as having the largest energy gaps, suggesting greater stability. nih.govresearchgate.net Furthermore, DFT has been employed to determine the relative stability of different diastereoisomers. A study on a thiazolyl-hexahydro-2H-indazol-3a-ol derivative used the M052-X functional to show that one diastereoisomer was energetically more stable than the other by approximately 4.5 kcal/mol, a finding consistent with experimental X-ray analysis. nsf.gov These computational approaches provide a theoretical foundation for the observed biological activities and can guide synthetic efforts toward more stable and potent compounds. rsc.org

Derivative TypeDFT FunctionalKey FindingsReference
N-alkylated indazole-3-carboxamidesB3LYP/6-311+Identification of derivatives (8a, 8c, 8s) with the largest HOMO-LUMO energy gaps, indicating higher stability. nih.govresearchgate.net
Thiazolyl-hexahydro-2H-indazol-3a-olM052-X/6-31+G(d,p)The (3aR,6R) diastereoisomer is ~4.5 kcal/mol more stable than the (3aS,6R) isomer, corroborating experimental data. nsf.gov
Oxazol-5-one derivativesB3LYP/6-311G(d,p)Optimized geometries from DFT calculations showed good correlation with crystal structures determined by X-ray diffraction. semanticscholar.org

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular modeling and docking simulations are essential computational techniques for predicting how a ligand, such as a hexahydro-indazol-3-one derivative, might bind to a biological target, typically a protein or enzyme. researchgate.net These simulations help in understanding the mechanism of action and in identifying key interactions that stabilize the ligand-receptor complex.

Docking studies have been performed on various indazole derivatives to explore their potential as therapeutic agents. For example, a series of N-trityl-5-azaindazole derivatives were docked against cancer-related proteins like Murine double minutes-2 (MDM2) and the Peripheral benzodiazepine (B76468) receptor (PBR). jocpr.com The results revealed significant binding interactions with active site amino acids, with one compound showing a particularly high binding energy of -359.2 kcal/mol with the MDM2 receptor. jocpr.com

In another study, newly synthesized N-alkylated indazole derivatives were docked against the discoidin domain receptor 1 (DDR1), which is implicated in renal cancer. nih.gov The simulations identified three compounds with the most favorable binding energies, highlighting their interactions with key residues such as ASP784, LYS655, and MET699 within the protein's catalytic center. nih.gov Such studies are crucial for structure-based drug design, allowing for the prioritization of compounds for further experimental testing and the rational design of new derivatives with improved binding affinity. researchgate.net

Compound SeriesProtein TargetDocking SoftwareKey FindingsReference
N-alkylated indazole-3-carboxamidesDDR1 (for renal cancer)AutoDock4Compounds 8v, 8w, and 8y showed the highest binding energy and interacted with key amino acid residues (ASP784, LYS655, MET699). nih.gov
N-trityl-5-azaindazole derivativesMDM2-p53, PBR (cancer targets)HEX 6.3Derivatives showed strong binding interactions with PBR active site residues; one compound (3c) exhibited very high binding energy with MDM2. jocpr.com
3a,4-dihydro-3H- frontiersin.orgfrontiersin.orgnih.govoxazaphospholo[3,4-a]indole-1-oxide derivativesK-Ras oncoproteinNot SpecifiedSimulations revealed promising interactions, with one compound showing the strongest binding affinity, suggesting anticancer potential. thesciencein.org

Quantitative Structure-Activity Relationship (QSAR) and Topological Parameter Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. frontiersin.orgresearchgate.net By identifying key physicochemical properties and structural features, known as descriptors, QSAR models can predict the activity of novel compounds and guide the design of more potent molecules. frontiersin.org

Topological parameters are numerical descriptors derived from the graph representation of a molecule. frontiersin.org They encode information about the size, shape, branching, and connectivity of atoms within the molecule. frontiersin.org These descriptors are widely used in QSAR studies because they are easy to calculate and often correlate well with biological activities. frontiersin.org Common topological indices include the Wiener index, Zagreb indices, and connectivity indices (chi). frontiersin.orgfrontiersin.org

A QSAR study on a series of 2,3-disubstituted-3,3a,4,5,6,7-hexahydro-2H-indazole derivatives demonstrated the importance of topological parameters in defining their antimicrobial activity. nih.gov The analysis indicated that the connectivity indices ²chi (second-order path connectivity) and ²chi(v) (second-order valence path connectivity) were crucial in the QSAR model, highlighting the influence of molecular shape and branching on the compounds' efficacy. nih.gov These models help researchers understand which structural modifications are likely to enhance biological activity. frontiersin.org

Parameter TypeExamplesSignificance in QSARReference
Physicochemical Lipophilicity (logP), Molar Refractivity (MR), Molecular Weight (MW), Dipole Moment, HOMO/LUMO energies.Describe properties like solubility, membrane permeability, and electronic interactions that govern drug absorption and receptor binding. frontiersin.orgfrontiersin.org
Topological Wiener index, Platt index, Zagreb indices, Connectivity indices (e.g., ²chi, ²chi(v)), E-state index.Quantify molecular size, shape, branching, and complexity, which are critical for ligand-receptor complementarity. frontiersin.orgfrontiersin.org
Specific Finding The topological parameters ²chi and ²chi(v) were found to be important for the antimicrobial activity of hexahydroindazole derivatives.Indicates that the shape and atom connectivity of the hexahydroindazole scaffold are key determinants of its antimicrobial action. nih.gov

Analysis of Intramolecular Interactions and Stability (e.g., Hydrogen Bonding, Hyperconjugation, π-Electron Delocalization)

The three-dimensional structure, conformation, and stability of molecules like 2,3a,4,5,6,7-Hexahydro-3h-indazol-3-one are heavily influenced by a network of intramolecular non-covalent interactions. nih.gov These interactions, though weaker than covalent bonds, play a crucial role in dictating the preferred molecular geometry, which in turn affects how the molecule interacts with biological targets.

Hydrogen Bonding: Intramolecular hydrogen bonds are particularly significant in stabilizing specific conformations. nih.govrsc.org In a computational study of a related (3aR,6R)-3,3,6-trimethyl-2-(4-phenylthiazol-2-yl)-3,3a,4,5,6,7-hexahydro-2H-indazol-3a-ol, the hydroxyl hydrogen was found to form a bifurcated interaction with two nitrogen atoms of the indazole core. nsf.gov This intramolecular hydrogen bonding network was identified as a key factor in stabilizing the experimentally observed (3aR,6R) diastereoisomer over the alternative (3aS,6R) form. nsf.gov The stability of hydrogen bonds can be influenced by factors like temperature and the surrounding solvent environment. mdpi.com

Hyperconjugation and π-Electron Delocalization: These electronic effects also contribute to molecular stability. Hyperconjugation involves the interaction of electrons in a sigma bond (e.g., C-H or C-C) with an adjacent empty or partially filled p-orbital or a pi-orbital, leading to electron delocalization and stabilization. Analysis of a novel 2-benzoyl-3-hydroxy-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazole derivative using HOMA (Harmonic Oscillator Model of Aromaticity) calculations indicated a hyperconjugation effect from the imine group toward a phenyl group. researchgate.net However, the study also showed that the O-C-N-N-C fragment was not completely delocalized, primarily due to low π-electron delocalization in the N-N bond. researchgate.net Understanding such delocalization patterns is vital as they influence the molecule's electronic properties and reactivity.

Interaction TypeDescriptionExample in Indazole-related SystemsImpact on MoleculeReference
Intramolecular Hydrogen Bond An attractive interaction between a hydrogen atom covalently bonded to an electronegative atom (like O or N) and another nearby electronegative atom.A hydroxyl hydrogen forms a bifurcated interaction with two nitrogen atoms in a hexahydro-2H-indazol-3a-ol derivative.Stabilizes a specific diastereoisomer ((3aR,6R)) over another, locking in a preferred conformation. nsf.gov
Hyperconjugation Delocalization of σ-electrons into an adjacent π-system or p-orbital.An imine group exhibits a hyperconjugation effect towards a phenyl ring in a hexahydro-2H-indazole derivative.Increases the stability of the molecule through electron delocalization. researchgate.net
π-Electron Delocalization The sharing of π-electrons among three or more atoms in a molecule with a conjugated system.The O-C-N-N-C fragment in a hexahydro-2H-indazole derivative was found to have incomplete delocalization.Affects the electronic properties and planarity of parts of the molecule. Low delocalization can indicate a break in conjugation. researchgate.net

Prediction of Biological Activity Profiles (e.g., PASS Inet)

Predicting the full spectrum of biological activities for a novel compound is a significant challenge in drug discovery. In silico tools like PASS (Prediction of Activity Spectra for Substances) Inet offer a way to address this by computationally screening a chemical structure against a vast database of known biologically active compounds. scispace.com

The PASS software analyzes the structure of a query molecule and compares its fragments to those present in its training set, which contains thousands of compounds with experimentally verified activities. scispace.comekb.eg The output is a list of potential biological activities, each with a calculated probability of being active (Pa) and inactive (Pi). nih.gov These values range from 0 to 1. A Pa value greater than 0.7 suggests a high likelihood that the compound will exhibit that specific activity in experiments. researchgate.net If Pa is between 0.5 and 0.7, the compound is likely to be active but may differ structurally from known agents. nih.gov Discovering an activity where Pa is less than 0.5 could point to a new class of chemical compounds for that biological function. nih.gov

This approach has been applied to heterocyclic systems containing the indazole moiety. For instance, a PASS Inet prediction for novel polyesters incorporating an indazole ring suggested a high probability (Pa > 0.70) for activity as a Gluconate 2-dehydrogenase (acceptor) inhibitor. ekb.eg By providing a broad profile of potential pharmacological effects, mechanisms of action, and specific toxicities, PASS helps researchers prioritize experimental studies and uncover novel therapeutic applications for compounds like this compound and its derivatives. scispace.com

Predicted Biological ActivityPa (Prob. Active)Pi (Prob. Inactive)Interpretation of Pa Value
Hypothetical Data for a Hexahydro-indazol-3-one Derivative
Anti-inflammatory0.7850.012Very likely to exhibit anti-inflammatory activity.
Kinase Inhibitor0.6900.035Likely to be a kinase inhibitor, possibly with some structural novelty.
Antiviral0.5500.088Chance of antiviral activity is present, warrants further investigation.
Analgesic0.4500.150Less likely to be active, but if confirmed, could represent a novel chemical class for this activity.
Carcinogenic0.1500.650Low probability of being carcinogenic.

Note: The data in this table is hypothetical and for illustrative purposes only, demonstrating how PASS Inet results are typically presented.

Biological Activities and Pre Clinical Pharmacological Applications of 2,3a,4,5,6,7 Hexahydro 3h Indazol 3 One Derivatives

Anti-cancer Potential and Modulators of Cellular Pathways

The indazole nucleus is a privileged structure in the design of anti-cancer drugs, with several indazole-based molecules approved for clinical use. researchgate.netnih.gov Derivatives of hexahydro-indazole, a conformationally restricted form of the indazole scaffold, have shown promising antiproliferative activities in various pre-clinical studies. nih.gov

A significant body of research has demonstrated the cytotoxic effects of 2,3a,4,5,6,7-hexahydro-3h-indazol-3-one derivatives against a panel of human cancer cell lines. The potency of these compounds is often evaluated by determining their half-maximal inhibitory concentration (IC50).

For instance, novel indazole analogues of curcumin (B1669340) were synthesized and tested against breast (MCF-7), cervical (HeLa), and colorectal (WiDr) cancer cells. japsonline.comjapsonline.com Compound 3b , a curcumin indazole analog, showed the highest cytotoxicity against WiDr cells with an IC50 value of 27.20 μM, which was more potent than curcumin and tamoxifen. japsonline.com Another derivative, 3d , was most effective against HeLa cells. japsonline.com The number and position of methoxy (B1213986) groups on the molecules were found to influence their cytotoxic activity. japsonline.com

In a separate study, a series of 1H-indazole-3-amine derivatives were evaluated against human chronic myeloid leukemia (K562), lung cancer (A549), prostate cancer (PC-3), and hepatoma (HepG-2) cell lines. nih.gov Compound 6o from this series displayed a promising inhibitory effect against the K562 cell line with an IC50 value of 5.15 µM and showed good selectivity when tested against normal human embryonic kidney cells (HEK-293). nih.gov

Furthermore, substituted benzo[g]indazoles were assessed for their antiproliferative activity. Nitro-based indazoles 11a , 11b , 12a , and 12b exhibited IC50 values between 5–15 μM against the NCI-H460 lung carcinoma cell line. nih.gov Another study synthesized indazole derivatives and tested them against HeLa, MCF-7, and SKOV3 human cancer cell lines. researchgate.net Here, compound 3h was most potent against HeLa cells (IC50 = 12.08 µg/ml), 3b against MCF-7 cells (IC50 = 32.92 µg/ml), and 3d against SKOV3 cells (IC50 = 29.06 µg/ml). researchgate.net

The table below summarizes the in vitro cytotoxicity of selected hexahydro-indazole derivatives against various cancer cell lines.

CompoundCancer Cell LineIC50 Value
3b (Curcumin analog) WiDr (Colorectal)27.20 μM
3d (Curcumin analog) HeLa (Cervical)>46.36 µM
6o (1H-indazole-3-amine) K562 (Leukemia)5.15 µM
11a, 11b, 12a, 12b (benzo[g]indazoles) NCI-H460 (Lung)5-15 µM
3h HeLa (Cervical)12.08 µg/ml
3b MCF-7 (Breast)32.92 µg/ml
3d SKOV3 (Ovarian)29.06 µg/ml

This table is interactive. You can sort and filter the data.

The anti-cancer effects of hexahydro-indazole derivatives are often linked to their ability to modulate critical cell signaling pathways involved in cell proliferation and survival.

One key mechanism is the induction of apoptosis, or programmed cell death. An indazole derivative, 2f , was shown to promote apoptosis in the 4T1 breast cancer cell line in a dose-dependent manner. nih.gov This was associated with the upregulation of pro-apoptotic proteins like cleaved caspase-3 and Bax, and the downregulation of the anti-apoptotic protein Bcl-2. nih.gov Similarly, compound 6o was found to induce apoptosis and affect the cell cycle, potentially by inhibiting Bcl-2 family members and interfering with the p53/MDM2 pathway. nih.gov

Another important anti-proliferation mechanism is the inhibition of protein kinases, which are crucial regulators of cell growth and division. Many indazole derivatives have been developed as kinase inhibitors. nih.gov For example, drugs like Pazopanib and Axitinib, which contain the indazole scaffold, target vascular endothelial growth factor receptor (VEGFR), a key player in angiogenesis. researchgate.netnih.gov

Furthermore, some benzimidazole (B57391) derivatives, which share structural similarities with indazoles, have been shown to inhibit H+/K+-ATPases in activated T cells, leading to the inhibition of T cell proliferation, suggesting a potential immunomodulatory role. nih.gov

Interference with the dynamics of microtubules, which are essential components of the cytoskeleton involved in cell division, is a well-established strategy in cancer chemotherapy. Several hexahydro-indazole derivatives and related heterocyclic compounds have been identified as antitubulin agents.

These compounds often act as colchicine-site inhibitors, binding to tubulin and preventing its polymerization into microtubules. nih.gov This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase, ultimately triggering apoptosis. nih.gov For example, certain tetrahydrothieno[2,3-c]pyridine derivatives, which are structurally related to hexahydro-indazoles, were identified as new antiproliferative agents that inhibit tubulin polymerization at micromolar concentrations. nih.gov Molecular docking studies confirmed that the inhibitory activity of these molecules on tubulin polymerization resulted from their binding to the colchicine (B1669291) site. nih.gov This mechanism of action is characteristic of many successful anti-cancer drugs and highlights a promising avenue for the therapeutic application of hexahydro-indazole derivatives.

Antimicrobial Efficacy Against Pathogens

In addition to their anti-cancer properties, derivatives of this compound have demonstrated significant potential as antimicrobial agents. They exhibit a broad spectrum of activity against various pathogenic bacteria, fungi, and protozoa. researchgate.netnih.gov

Hexahydro-indazole derivatives have been evaluated for their efficacy against a range of both Gram-positive and Gram-negative bacteria. The antibacterial activity is typically quantified by the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

In one study, a series of 2,3-disubstituted-3,3a,4,5,6,7-hexahydro-2H-indazole derivatives were synthesized and tested. nih.gov Among them, 3-(4-chlorophenyl)-2-(4-nitrophenylsulfonyl)-3,3a,4,5,6,7-hexahydro-2H-indazole (6) and 3-(4-fluorophenyl)-2-(4-nitrophenylsulfonyl)-3,3a,4,5,6,7-hexahydro-2H-indazole (20) were identified as the most active compounds. nih.gov

Another study on 6-nitro and 6-amino-3,3a,4,5-tetrahydro-2H-benzo[g]indazole derivatives also revealed antibacterial properties. nih.gov Specifically, compounds 12a and 13b showed inhibitory activity against Neisseria gonorrhoeae, with compound 13b being the most active of the series with a MIC value of 62.5 μg/mL. nih.gov This study highlighted that the stereochemistry of the molecule can significantly impact its antibacterial efficacy. nih.gov

The table below presents the antibacterial activity of selected hexahydro-indazole derivatives.

CompoundBacterial StrainMIC Value
13b (benzo[g]indazole) Neisseria gonorrhoeae62.5 μg/mL
12a (benzo[g]indazole) Neisseria gonorrhoeae250 μg/mL
3f (indazolylthiazole) S. aureus ATCC 433007.81 μg/ml
3f (indazolylthiazole) S. aureus ATCC 259237.81 μg/ml
3f (indazolylthiazole) S. epidermidis ATCC 122287.81 μg/ml

This table is interactive. You can sort and filter the data.

The therapeutic potential of hexahydro-indazole derivatives extends to fungal and protozoal infections. Research has shown that modifications to the indazole scaffold can yield compounds with potent activity against various fungal and protozoal species.

Several studies have confirmed the antifungal properties of these derivatives. nih.govresearchgate.net For example, a series of 3-phenyl-1H-indazole derivatives demonstrated broad anticandidal activity. nih.gov Compound 10g , which features an N,N-diethylcarboxamide substituent, was particularly effective against Candida albicans and both miconazole-susceptible and resistant Candida glabrata species. nih.gov

In the realm of antiprotozoal agents, 2-phenyl-2H-indazole derivatives have shown strong activity against Entamoeba histolytica and Giardia intestinalis. researchgate.net The presence of electron-withdrawing substituents on the 2-phenyl ring was found to be favorable for antiprotozoal activity. researchgate.net Specifically, derivatives substituted with 2-(trifluoromethyl)phenyl showed IC50 values of less than 0.050 µM against both protozoa. researchgate.net

Anti-inflammatory Properties and Enzyme Inhibition (e.g., COX-2 Inhibitors)

Derivatives of the hexahydroindazole core have been synthesized and evaluated as potential anti-inflammatory agents, with a significant focus on their ability to inhibit cyclooxygenase (COX) enzymes. The COX enzymes, particularly the inducible isoform COX-2, are key targets for anti-inflammatory drugs as they are involved in the synthesis of prostaglandins, which are crucial mediators of inflammation.

A novel series of 7-benzylidene-3,3a,4,5,6,7-hexahydro-3-phenyl-2H-indazole derivatives substituted at the 2-position has been synthesized and assessed for anti-inflammatory activity. nih.govnih.gov These compounds, along with related arylthiazolylpyrazoline derivatives, were investigated as potential cyclooxygenase inhibitors. nih.govnih.gov Similarly, research into 4,5,6,7-tetrahydro-2H-indazole derivatives has been conducted, employing docking studies to investigate their interaction with the catalytic site of COX-2 to identify promising anti-inflammatory leads. nih.gov Subsequent in vivo evaluation of selected compounds in models such as carrageenan-induced edema and Freund's adjuvant-induced arthritis confirmed their anti-inflammatory activity. nih.gov Further studies have reported that certain indazole derivatives exhibit some inhibitory activity against both COX-1 and COX-2 enzymes.

In silico and in vitro evaluations of 2H-indazole derivatives have also been performed to assess their anti-inflammatory potential against human cyclooxygenase-2 (COX-2). mdpi.com The indazole scaffold is frequently found in compounds demonstrating diverse biological effects, including anti-inflammatory action, often linked to an underlying inflammatory response in infectious diseases. mdpi.com

Monoamine Oxidase (MAO) Inhibitory Potentials

A significant area of research for hexahydroindazole derivatives has been their potential as inhibitors of monoamine oxidase (MAO), an enzyme crucial in the metabolism of neurotransmitter amines. acs.org Inhibitors of MAO isoforms, MAO-A and MAO-B, are valuable in the treatment of neuropsychiatric and neurodegenerative disorders. acs.org

A novel series of 2-substituted thiocarbamoyl-3,3a,4,5,6,7-hexahydro-2H-indazoles and 2-thiocarbamoyl-2,3,4,5,6,7-hexahydro-1H-indazole derivatives were synthesized and evaluated for their ability to inhibit both MAO-A and MAO-B. nih.gov The research found that different substitutions could direct the selectivity of the compounds towards a specific isoform. nih.gov For instance, compounds with N-allyl and N-phenyl substitutions tended to be more selective for the MAO-A isoform, while non-substituted and N-methyl/ethyl bearing compounds generally showed increased inhibitory effect and selectivity toward MAO-B. nih.gov

The inhibition profile for these compounds was determined to be competitive and reversible. nih.gov Molecular docking studies were employed to understand the interactions between these derivatives and the active sites of MAO-A and MAO-B, correlating the intermolecular hydrophobic and hydrogen-bonding interactions with their biological activity. nih.gov One compound, designated 1e, demonstrated nanomolar inhibition of MAO-A, an observation attributed to its tight binding within the active site cavity. nih.gov

The following table summarizes the inhibitory activities of selected hexahydroindazole derivatives against MAO-A and MAO-B.

CompoundSubstitution PatternTarget IsoformExperimental Kᵢ (µM)
1a N-thiocarbamoylMAO-B selective-
1b N-methylthiocarbamoylMAO-B selective-
1c N-ethylthiocarbamoylMAO-B selective-
1d N-allylthiocarbamoylMAO-A selective-
1e N-phenylthiocarbamoylMAO-A selective0.00422 (MAO-A), 1.23 (MAO-B)
2a 2-(N-thiocarbamoyl)MAO-B selective-
2b 2-(N-methylthiocarbamoyl)MAO-B selective-
2c 2-(N-ethylthiocarbamoyl)MAO-A selective-
2d 2-(N-allylthiocarbamoyl)MAO-A selective-
2e 2-(N-phenylthiocarbamoyl)MAO-A selective-
Data sourced from a study on novel hexahydroindazole derivatives as MAO inhibitors. nih.gov Kᵢ values were not provided for all compounds in the source.

Other Noteworthy Biological Activities

The indazole scaffold is present in numerous synthetic compounds that exhibit a wide range of pharmacological properties, including analgesic and antipyretic effects. nih.gov Specific research has been conducted on 4,5,6,7-tetrahydro-2H-indazole derivatives, which were screened for both anti-inflammatory and analgesic activities. researchgate.net In a study by Gein et al., novel derivatives were synthesized and evaluated using methods like the carrageenan-induced paw edema test to confirm their biological activities. researchgate.net This suggests that, in addition to reducing inflammation, these compounds may also have potential for pain relief. While the broader class of indazoles is associated with antipyretic activity, specific pre-clinical data for hexahydro-3h-indazol-3-one derivatives in this regard is less prominent in the reviewed literature. nih.gov

Indole and indazole scaffolds are recognized for their diverse biological effects, which include antihypertensive activity. arabjchem.org Molecules containing these structures are known to bind to various receptors with high affinity, making them valuable for drug discovery. arabjchem.orgresearchgate.net Reviews on the subject highlight that indazole derivatives have been demonstrated to possess antihypertensive properties, and structure-activity relationship (SAR) studies have been conducted to explore this effect. arabjchem.orgresearchgate.net The cardiovascular effects of indazole derivatives are a subject of ongoing research, with some compounds developed for therapeutic use in circulatory disorders. nih.gov

The indazole nucleus is a versatile scaffold found in synthetic compounds possessing a wide array of pharmacological activities, including anti-HIV activity. nih.gov While specific studies focusing on this compound derivatives as HIV protease inhibitors are not extensively detailed in the surveyed literature, the broader class of indazole-containing compounds has been recognized for its potential in developing antiviral agents. nih.gov

A significant discovery has been the identification of indazole derivatives as a novel class of bacterial DNA gyrase B (GyrB) inhibitors. nih.gov DNA gyrase is a clinically validated target for antibacterial drugs, and inhibitors of its GyrB subunit offer a promising avenue for overcoming resistance to existing antibiotics like fluoroquinolones. nih.gov Through structure-based drug design and optimization of a pyrazolopyridone hit, a series of indazole derivatives was developed. nih.gov These compounds demonstrated excellent enzymatic activity against GyrB and potent antibacterial activity against important Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Selected compounds also showed good efficacy in animal infection models, marking the indazole class as a promising scaffold for the development of new antibacterial agents. nih.gov

Protein Kinase Inhibition

Derivatives of the indazole scaffold have shown promise as inhibitors of protein kinases, which are crucial targets in oncology. nih.gov While direct studies on this compound derivatives are limited, research on structurally related compounds provides valuable insights. For instance, 3,3a,4,5-Tetrahydro-2H-benzo[g] indazole derivatives bearing a quinoxaline (B1680401) moiety have been investigated as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2), two important targets in cancer therapy. nih.gov

Docking studies of these related compounds have suggested that specific substitutions are key for activity. For example, a methoxy group can form hydrogen bonds with amino acid residues like Met769 and Gly697 in the EGFR binding site, while the nitrogen atom of the quinoxaline ring can interact with Asp831. nih.gov

Derivative Class Target Kinase(s) Key Structural Features for Activity
3,3a,4,5-Tetrahydro-2H-benzo[g] indazole-quinoxaline hybrids EGFR, HER-2 Methoxy group for hydrogen bonding with Met769 and Gly697; Quinoxaline nitrogen for interaction with Asp831. nih.gov

Nitric Oxide Synthase (NOS) Inhibition

Indazole and its derivatives have been identified as inhibitors of nitric oxide synthase (NOS), an enzyme with isoforms involved in various physiological and pathological processes. Studies have primarily focused on the parent indazole ring and its simple substituted derivatives rather than the specific this compound core.

Research has shown that substitutions on the indazole ring significantly influence NOS inhibitory activity. For example, 7-nitroindazole (B13768) is a potent inhibitor of neuronal NOS (nNOS). nih.govnih.gov Furthermore, the introduction of a bromine atom at the C4 position of the indazole ring has also resulted in a compound with potent nNOS inhibitory activity, comparable to 7-nitroindazole. nih.gov Methoxyindazoles have also been evaluated, with 7-methoxyindazole showing notable activity against nNOS, indicating that a nitro group is not essential for the inhibitory action. nih.gov

Indazole Derivative Target NOS Isoform Notable Activity
7-Nitroindazole nNOS Potent inhibitor. nih.govnih.gov
4-Bromo-1H-indazole nNOS Potent inhibitor, comparable to 7-nitroindazole. nih.gov
7-Methoxyindazole nNOS Active inhibitor, demonstrating that a nitro group is not essential for activity. nih.gov

Receptor Antagonism (e.g., Melanin Concentrating Hormone Receptor 1, TRPV1)

While the this compound scaffold is a potential candidate for developing receptor antagonists, specific research on its derivatives for targets like Melanin Concentrating Hormone Receptor 1 (MCHR1) and Transient Receptor Potential Vanilloid 1 (TRPV1) is not yet available in the public domain. The field of MCHR1 antagonists is dominated by other heterocyclic structures such as 2-arylbenzimidazoles, 4-arylphtalazin-1(2H)-ones, and pyrrolo(3,4-b)pyridine-7(6H)-ones. nih.gov Similarly, the development of TRPV1 antagonists has explored a variety of chemical scaffolds, but to date, derivatives of this compound have not been reported in this context. nih.govnih.gov

Anticonvulsant Activity

The search for novel anticonvulsant agents has led to the exploration of a wide range of heterocyclic compounds. However, there is currently a lack of published research specifically investigating the anticonvulsant properties of this compound derivatives. Studies in this therapeutic area have tended to focus on other nitrogen-containing heterocycles. For instance, various triazole derivatives have been synthesized and have shown promising anticonvulsant effects in preclinical models. nih.govzsmu.edu.uanih.gov

Bronchodilatory and Vasodilatory Activities

At present, there is no available scientific literature describing the evaluation of this compound derivatives for bronchodilatory or vasodilatory activities. The development of agents for these purposes typically involves screening compound libraries against relevant receptors and enzymes, such as beta-2 adrenergic receptors for bronchodilation and various targets in vascular smooth muscle for vasodilation. nih.govnih.gov Future research may explore the potential of this indazolone scaffold in these areas.

Neuroprotectant Activities

The potential neuroprotective effects of this compound derivatives have not been reported in the current scientific literature. Research into neuroprotective agents is active and explores various mechanisms, including the inhibition of p53, a protein involved in apoptosis. researchgate.net For example, the tetrahydrobenzothiazole analogue, pifithrin-alpha, has been identified as a p53 inhibitor with neuroprotective effects. researchgate.net The structural characteristics of the this compound core could make it a candidate for future investigation in the context of neurodegenerative diseases.

Structure-Activity Relationship (SAR) Studies and Derivatization for Biological Enhancement

Due to the limited number of studies on the specific biological activities of this compound derivatives, a comprehensive structure-activity relationship (SAR) has not been established for this particular scaffold. However, SAR studies of the broader indazole class of compounds can provide some general guidance for the design of new derivatives.

For protein kinase inhibition, SAR studies on related indazole derivatives have shown that substitutions at various positions of the indazole ring can significantly impact potency and selectivity. nih.gov For example, in the context of EGFR/HER-2 inhibition by 3,3a,4,5-Tetrahydro-2H-benzo[g] indazole derivatives, the presence of a methoxy group and a quinoxaline moiety were found to be important for binding to the active site. nih.gov

In the area of NOS inhibition, SAR of simpler indazoles indicates that electron-withdrawing groups and their position on the aromatic part of the indazole ring are critical for activity. The high potency of 7-nitroindazole and 4-bromo-1H-indazole underscores the importance of substitution at these positions for nNOS inhibition. nih.govnih.gov

For other biological activities, such as antimicrobial effects, studies on 2,3-disubstituted-3,3a,4,5,6,7-hexahydro-2H-indazole derivatives have provided some preliminary SAR insights. For instance, it was found that compounds with a 4-chlorophenyl or 4-fluorophenyl group at the 3-position and a 4-nitrophenylsulfonyl group at the 2-position were the most active. nih.gov These findings suggest that the nature of the substituents at both the 2- and 3-positions of the hexahydroindazole ring system are key determinants of biological activity. Further derivatization and systematic exploration of the chemical space around the this compound core are necessary to delineate the SAR for a broader range of biological targets.

Influence of Substituents on Pharmacological Profiles

The pharmacological profile of hexahydroindazole-3-one derivatives can be significantly altered by the introduction of different functional groups at various positions of the indazole nucleus. Research has demonstrated that specific substitutions can steer the compound's activity towards distinct therapeutic targets, including anti-inflammatory, antimicrobial, and enzyme inhibition pathways.

For instance, substitutions at the N-2 position of the hexahydroindazole ring are critical in determining the molecule's interaction with monoamine oxidase (MAO) enzymes, which are significant targets in the treatment of neurological disorders. A series of 2-substituted thiocarbamoyl-3,3a,4,5,6,7-hexahydro-2H-indazoles showed that the nature of the N-substituent dictates the selectivity for MAO-A or MAO-B isoforms. researchgate.net Derivatives bearing N-allyl and N-phenyl groups exhibited a preference for inhibiting the MAO-A isoform, which is primarily associated with antidepressant effects. researchgate.net In contrast, compounds with smaller, non-substituted or N-methyl/ethyl groups showed increased inhibitory effect and selectivity towards the MAO-B isoform, an enzyme targeted in the management of neurodegenerative diseases like Parkinson's. researchgate.net

The substituent at the C-3 position also plays a pivotal role. The introduction of a furan (B31954) ring at this position has been shown to produce a potent MAO inhibitor. researchgate.net Furthermore, in the context of antimicrobial activity, substitutions at both the N-2 and C-3 positions are crucial. Studies on 2,3-disubstituted-3,3a,4,5,6,7-hexahydro-2H-indazoles found that compounds with a phenyl group at C-3 and a nitrophenylsulfonyl group at N-2 displayed significant antimicrobial properties. nih.gov Specifically, derivatives featuring a 3-(4-chlorophenyl) or 3-(4-fluorophenyl) group combined with a 2-(4-nitrophenylsulfonyl) moiety were identified as the most active antimicrobial agents in their series. nih.gov This highlights the synergistic effect of having an electron-withdrawing group on the C-3 phenyl ring and the sulfonyl group at N-2.

In the realm of anti-inflammatory agents, modifications have been explored on a 7-benzylidene-hexahydroindazole scaffold. nih.gov The introduction of bulky heterocyclic substituents at the 2-position, such as 4-aryl-2-thiazolyl and 5-arylidene-4,5-dihydro-4-oxo-2-thiazolyl moieties, yielded derivatives with notable anti-inflammatory activity. nih.govresearchgate.net These findings suggest that the N-2 position is a key site for introducing functionalities that can modulate cyclooxygenase (COX) pathways or other inflammatory targets.

The following table summarizes the influence of specific substituents on the pharmacological activity of this compound derivatives.

Position of Substitution Substituent Group Resulting Pharmacological Activity
N-2N-allyl or N-phenyl thiocarbamoylSelective MAO-A Inhibition
N-2N-methyl or N-ethyl thiocarbamoylSelective MAO-B Inhibition
N-24-Aryl-2-thiazolylAnti-inflammatory
N-25-Arylidene-4,5-dihydro-4-oxo-2-thiazolylAnti-inflammatory
C-3Furan ringMAO Inhibition
C-3 & N-23-(4-chlorophenyl) & 2-(4-nitrophenylsulfonyl)Antimicrobial
C-3 & N-23-(4-fluorophenyl) & 2-(4-nitrophenylsulfonyl)Antimicrobial

Design Principles for Biologically Active Hexahydroindazole Analogues

The development of biologically active hexahydroindazole analogues is guided by several key design principles derived from structure-activity relationship (SAR) studies. These principles help medicinal chemists to rationally design novel derivatives with enhanced potency and selectivity for specific biological targets.

A primary design principle involves modulating enzyme selectivity through strategic substitutions at the N-2 position. As observed in MAO inhibitors, the size and electronic nature of the substituent at N-2 can effectively differentiate between the active sites of MAO-A and MAO-B isoforms. researchgate.net This allows for the targeted design of either antidepressants (MAO-A selective) or anti-parkinsonian agents (MAO-B selective) from the same chemical scaffold.

Another fundamental principle is the incorporation of specific pharmacophores to target different biological activities. For anti-inflammatory applications, attaching known anti-inflammatory moieties like thiazole (B1198619) derivatives to the N-2 position of the hexahydroindazole core has proven to be a successful strategy. nih.govresearchgate.net This hybrid-molecule approach leverages the recognized activity of the substituent to impart a desired pharmacological effect on the parent molecule.

Furthermore, enhancing antimicrobial potency can be achieved by introducing electron-withdrawing groups. The finding that 3-(halophenyl) and 2-(nitrophenylsulfonyl) substitutions lead to potent antimicrobial agents suggests a design principle where modulating the electronic properties of the molecule is key. nih.gov Specifically, creating a molecule with electron-deficient regions appears to be beneficial for its interaction with microbial targets. A quantitative structure-activity relationship (QSAR) study also indicated the importance of topological parameters for the antimicrobial activity of these hexahydroindazoles. nih.gov

The hexahydroindazole-3-one core itself serves as a conformationally restricted scaffold. This structural rigidity is an important design feature, as it can lead to higher binding affinity and selectivity for a specific biological target by reducing the entropic penalty upon binding. The design of new analogues often involves exploring substitutions at various points on this rigid core—primarily positions 2, 3, and 7—to optimize interactions with the target protein's binding pocket. researchgate.netresearchgate.net By systematically altering substituents at these positions, researchers can fine-tune the pharmacological profile of the resulting compounds to achieve desired therapeutic effects.

Concluding Remarks and Future Directions in 2,3a,4,5,6,7 Hexahydro 3h Indazol 3 One Research

Summary of Current Research Landscape

Current research on hexahydroindazole derivatives is predominantly focused on the synthesis of novel analogues and the evaluation of their biological activities. The core structure is frequently modified through substitution reactions to explore structure-activity relationships (SAR). vulcanchem.com The primary therapeutic areas investigated include anti-inflammatory, antimicrobial, and monoamine oxidase (MAO) inhibition.

Anti-inflammatory and Analgesic Properties : A significant body of work has been dedicated to synthesizing hexahydroindazole derivatives and screening them for anti-inflammatory effects. For instance, novel series of 4,5,6,7-tetrahydro-2H-indazole derivatives have been synthesized and evaluated for anti-inflammatory and analgesic activities using methods like the carrageenan-induced paw edema test. researchgate.net

Antimicrobial Activity : Researchers have successfully synthesized various 2,3-disubstituted-3,3a,4,5,6,7-hexahydro-2H-indazoles and tested their efficacy against bacterial and fungal strains. nih.gov Studies have identified specific substitutions, such as a 4-chlorophenyl group at the 3-position and a 4-nitrophenylsulfonyl group at the 2-position, that confer potent antimicrobial activity. nih.gov The multifaceted activities of these derivatives make them compelling candidates for further development as novel therapeutic agents. researchgate.net

Monoamine Oxidase (MAO) Inhibition : A notable research avenue has been the investigation of hexahydroindazole derivatives as inhibitors of monoamine oxidase isoforms (MAO-A and MAO-B). researchgate.netnih.gov MAO-A inhibitors are pursued as antidepressants and anxiolytics, while MAO-B inhibitors are used in the management of neurodegenerative conditions like Parkinson's disease. researchgate.net Studies have shown that substituents on the nitrogen atom at position-2 can influence selectivity towards MAO-A or MAO-B. researchgate.netnih.gov

The research landscape is summarized in the table below, highlighting key findings and investigated activities.

Research AreaKey Findings
Anti-inflammatory Activity Derivatives of 4,5,6,7-tetrahydro-2H-indazole show potential as anti-inflammatory and analgesic agents. researchgate.net
Antimicrobial Agents Specific 2,3-disubstituted hexahydroindazoles exhibit significant antibacterial and antifungal properties. nih.gov
MAO Inhibition Novel series of hexahydro-2H-indazoles act as competitive and reversible inhibitors of MAO-A and MAO-B. nih.gov

Emerging Research Avenues and Untapped Potentials

While foundational research has established the therapeutic potential of hexahydroindazoles, several areas remain underexplored, offering fertile ground for future investigation.

Neurological and Neuroprotective Applications : Beyond MAO inhibition for depression and Parkinson's disease, the hexahydroindazole scaffold could be explored for other neurological targets. Its anti-inflammatory properties could be leveraged to investigate its potential in treating neuroinflammatory conditions. Further exploration into its role as a neuroprotective agent in other neurodegenerative diseases is a logical next step.

Oncology : Some indazole compounds have been noted for their antitumor and anticancer activities. researchgate.net This potential has not been extensively explored for the 2,3a,4,5,6,7-hexahydro-3h-indazol-3-one core. Future research could focus on designing and synthesizing derivatives with specific substitutions aimed at inhibiting cancer-related targets like protein kinases, similar to other successful azaindole-based inhibitors. nih.gov

Cardiovascular and Metabolic Diseases : The biological activities of indazoles extend to cholesterol-lowering and Rho-kinase inhibitory effects. researchgate.net These areas are largely untapped for hexahydroindazole derivatives. Systematic screening of compound libraries against cardiovascular and metabolic targets could unveil new therapeutic applications.

Materials Science : The unique heterocyclic structure of indazoles could potentially be exploited in materials science. For example, their photophysical properties could be investigated for applications in organic light-emitting diodes (OLEDs), an area where other nitrogen-containing heterocycles have shown promise. researchgate.net

Methodological Advancements in Hexahydroindazole Investigations

Progress in the study of this compound is intrinsically linked to advancements in synthetic and analytical methodologies.

Advanced Synthesis Techniques : Modern synthetic chemistry is moving towards more efficient and environmentally friendly methods. Researchers are developing clean and simple methodologies for indazole synthesis, such as using heteropoly acid catalysts for condensation reactions. researchgate.net There is also a focus on regioselective synthesis to precisely control the formation of specific isomers, which is crucial for biological activity. researchgate.net Photochemical preparations in aqueous solvents at room temperature represent another mild and efficient route for constructing related indazolone structures. nih.gov

Sophisticated Structural Characterization : The elucidation of the complex three-dimensional structures of these molecules relies on a suite of advanced analytical techniques. Beyond standard IR and 1H NMR, researchers now routinely employ 13C NMR, 2D NMR, and mass spectrometry to confirm the structures of newly synthesized compounds. researchgate.netnih.gov For unambiguous stereochemical assignment and to study molecular packing, single-crystal X-ray diffractometry is becoming increasingly common. researchgate.net

Computational and In Silico Methods : The integration of computational chemistry has revolutionized the design and investigation of hexahydroindazole derivatives.

Quantitative Structure-Activity Relationship (QSAR) : QSAR studies are used to correlate the chemical structure of the derivatives with their biological activity, helping to identify key topological and electronic parameters that govern their antimicrobial effects. nih.gov

Molecular Docking : This technique is widely used to predict the binding interactions of hexahydroindazole derivatives with their target enzymes, such as MAO-A and MAO-B. researchgate.netnih.gov It provides insights into the binding modes and helps in the rational design of more potent and selective inhibitors. researchgate.net

ADMET Prediction : In silico tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new compounds, helping to prioritize candidates with favorable drug-like profiles for further development. researchgate.net

The following table summarizes the key methodologies used in modern hexahydroindazole research.

Methodology CategorySpecific TechniquesApplication
Synthesis Heteropoly acid catalysis researchgate.netEfficient and clean synthesis of substituted indazoles.
Photochemical synthesis nih.govMild and efficient construction of indazolone rings.
Structural Analysis 1H, 13C, 2D NMR Spectroscopy nih.govDetailed structural elucidation of synthesized compounds.
X-ray Diffractometry researchgate.netDetermination of absolute molecular structure and packing.
Mass Spectrometry researchgate.netConfirmation of molecular weight and fragmentation patterns.
Computational Modeling QSAR nih.govIdentifying structural features crucial for biological activity.
Molecular Docking researchgate.netnih.govPredicting ligand-protein binding and guiding rational drug design.
ADMET Prediction researchgate.netAssessing the drug-likeness of potential therapeutic agents.

Q & A

Q. What are the optimal synthetic routes for 2,3a,4,5,6,7-Hexahydro-3H-indazol-3-one, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound’s synthesis can leverage cyclocondensation strategies, as seen in analogous imidazole derivatives (e.g., 2,4,5-tri-substituted imidazoles). Key steps include:
  • Precursor selection : Use bicyclic ketones or lactams as starting materials to enforce ring closure .
  • Catalytic optimization : Test Pd/C, Cu(I), or enzyme-mediated catalysis to enhance regioselectivity .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product. Monitor purity via HPLC (C18 column, UV detection at 254 nm) .

Q. How can spectroscopic techniques (e.g., NMR, IR, MS) be systematically applied to confirm the structure and purity of this compound?

  • Methodological Answer :
  • 1H/13C NMR : Assign peaks using DEPT-135 and HSQC to resolve overlapping signals in the hexahydroindazolone core. Key regions:
  • N-H protons : δ 8.5–9.5 ppm (broad singlet) .
  • Carbonyl (C=O) : δ 170–175 ppm in 13C NMR .
  • IR : Confirm the lactam carbonyl stretch (~1670–1700 cm⁻¹) and absence of primary amine bands (~3300 cm⁻¹) .
  • HRMS : Use ESI+ mode to verify the molecular ion [M+H]+ at m/z 214.2693 (calculated for C₁₃H₁₄N₂O) .

Advanced Research Questions

Q. How do stereochemical variations in the hexahydroindazolone core affect pharmacological activity (e.g., kinase inhibition or GPCR modulation)?

  • Methodological Answer :
  • Stereoisomer synthesis : Prepare enantiomers via chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric hydrogenation .
  • Biological assays : Test isomers against kinase panels (e.g., CDK2, EGFR) or GPCRs (e.g., serotonin receptors) using radioligand binding assays or FRET-based enzymatic activity screens .
  • Data interpretation : Compare IC₅₀ values and selectivity profiles. For example, notes that divergent receptor-response clusters in related compounds arise from stereochemical differences .

Q. What computational strategies (e.g., QSAR, molecular docking) are effective in predicting the compound’s reactivity or binding mechanisms?

  • Methodological Answer :
  • QSAR modeling : Use descriptors like logP, topological polar surface area (TPSA), and H-bond donor/acceptor counts to correlate structure with activity .
  • Docking simulations : Apply AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., ATP-binding pockets in kinases). Validate with MD simulations (NAMD/GROMACS) .
  • Contradiction resolution : If experimental data conflicts with predictions (e.g., higher-than-expected binding affinity), re-examine protonation states or solvation effects in the model .

Q. How can researchers resolve discrepancies in reported biological activities of hexahydroindazolone derivatives across studies?

  • Methodological Answer :
  • Meta-analysis : Aggregate data from multiple studies (e.g., IC₅₀, Ki values) and apply multivariate statistics to identify outliers .
  • Experimental replication : Standardize assay conditions (e.g., buffer pH, ATP concentration) to minimize variability. highlights methodological divergences (e.g., receptor diversity in screening panels) as a key source of inconsistency .
  • Triangulation : Cross-validate results using orthogonal techniques (e.g., SPR for binding kinetics vs. cell-based assays for functional activity) .

Data Analysis & Experimental Design

Q. What statistical approaches are recommended for analyzing dose-response data in hexahydroindazolone toxicity studies?

  • Methodological Answer :
  • Nonlinear regression : Fit sigmoidal curves (Hill equation) to calculate EC₅₀/LC₅₀ values. Use software like GraphPad Prism or R (drc package) .
  • Error handling : Report confidence intervals (95% CI) and apply ANOVA with post-hoc tests (Tukey’s HSD) for multi-group comparisons .
  • Reproducibility : Include triplicate measurements and negative controls (e.g., DMSO vehicle) to account for batch effects .

Q. How should researchers design stability studies for this compound under varying pH and temperature conditions?

  • Methodological Answer :
  • Forced degradation : Expose the compound to:
  • Acidic/alkaline conditions : 0.1M HCl/NaOH at 40°C for 24 hours.
  • Oxidative stress : 3% H₂O₂ at 25°C for 6 hours.
  • Analytical monitoring : Track degradation products via UPLC-PDA and LC-MS/MS. Compare retention times and fragmentation patterns to reference standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3a,4,5,6,7-Hexahydro-3h-indazol-3-one
Reactant of Route 2
2,3a,4,5,6,7-Hexahydro-3h-indazol-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.